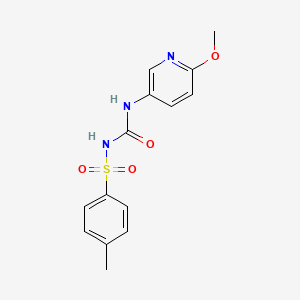![molecular formula C20H19NO B2680351 8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1706078-85-4](/img/structure/B2680351.png)
8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a biphenyl group attached to it
Preparation Methods
The synthesis of 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information . The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium (IV) catalysts and 2-alkoxy-1,4-benzoquinones . The major products formed from these reactions are often complex bicyclic structures, such as 7-aryl-3-hydroxy-6-methylbicyclo[3.2.1]oct-3-ene-2,8-diones .
Scientific Research Applications
This compound has a wide array of scientific research applications. In chemistry, it is used as a building block for the synthesis of various complex molecules. In biology and medicine, derivatives of this compound are studied for their potential as monoamine neurotransmitter re-uptake inhibitors . These properties make it a valuable compound for the development of new therapeutic agents targeting neurological disorders .
Mechanism of Action
The mechanism of action of 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with monoamine neurotransmitter systems. The compound acts as a re-uptake inhibitor, blocking the reabsorption of neurotransmitters such as dopamine, serotonin, and noradrenaline . This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene can be compared to other compounds with similar bicyclic structures, such as 8-azabicyclo[3.2.1]octane and bicyclo[2.2.2]oct-2-ene . While these compounds share structural similarities, 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(21-18-7-4-8-19(21)14-13-18)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-7,9-12,18-19H,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREULQWADSYMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
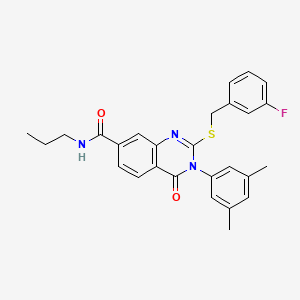
![2-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2680272.png)
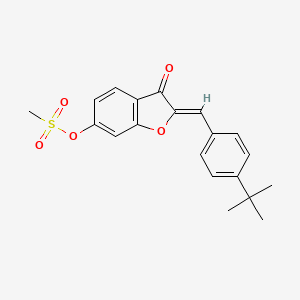
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)

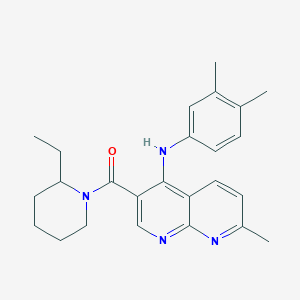
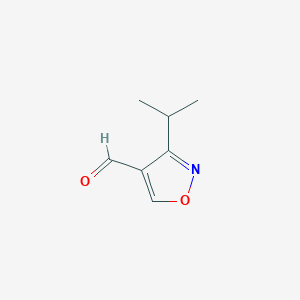
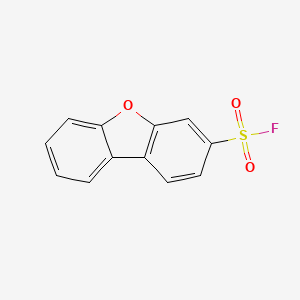
![N-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2680281.png)
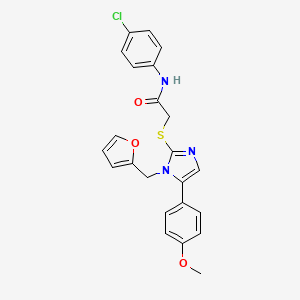
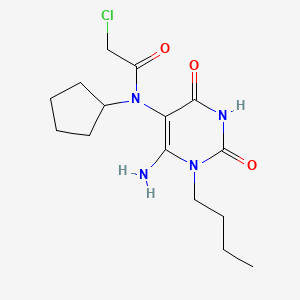
![Methyl 2-(2-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)acetate](/img/structure/B2680288.png)
![2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2680290.png)
